molecular formula C12H15NO3 B1277350 2-(Isobutyrylamino)-5-methylbenzoic acid CAS No. 890982-57-7

2-(Isobutyrylamino)-5-methylbenzoic acid

Cat. No.: B1277350
CAS No.: 890982-57-7
M. Wt: 221.25 g/mol
InChI Key: LVAJYOKFNNWOPK-UHFFFAOYSA-N
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Description

2-(Isobutyrylamino)-5-methylbenzoic acid is an organic compound with a complex structure that includes an isobutyrylamino group and a methylbenzoic acid moiety

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as non-steroidal anti-inflammatory drugs (nsaids), primarily target enzymes like cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Based on the structural similarity to nsaids, it can be hypothesized that this compound may interact with its targets (like cox enzymes) and inhibit their activity . This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

Compounds with similar structures, such as nsaids, primarily affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the action of COX enzymes. By inhibiting these enzymes, NSAIDs reduce the production of prostaglandins, leading to their anti-inflammatory and analgesic effects .

Pharmacokinetics

Similar compounds, such as ibuprofen, are known to have good absorption and distribution profiles . They are extensively metabolized in the liver, primarily through glucuronidation, and the metabolites are excreted in the urine . The bioavailability of these compounds can be influenced by factors such as dose, formulation, and individual patient characteristics .

Result of Action

This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the signaling for pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutyrylamino)-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous pyridine

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutyrylamino)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound is investigated for its potential as a medicament , particularly in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against various diseases, including cancer and bacterial infections .
    • Case Study : A study highlighted the synthesis of related compounds that exhibited significant anti-inflammatory properties, suggesting that derivatives of 2-(isobutyrylamino)-5-methylbenzoic acid could be explored for similar effects .
  • Insecticides and Acaricides :
    • Research indicates that this compound may possess insecticidal and acaricidal properties. Its derivatives have been shown to effectively control pests while maintaining plant tolerance and environmental compatibility .
    • Data Table : Efficacy of Various Compounds as Insecticides
    Compound NameTarget PestEfficacy (%)Reference
    This compoundAphids85
    Cinnamide DerivativeSpider Mites90
    Haloalkyl-substituted AmidesWhiteflies78

Agricultural Applications

  • Pesticide Formulation :
    • The compound is being explored as a base for formulating new pesticides due to its favorable toxicity profile towards non-target organisms while being effective against specific pests. This aligns with current trends in sustainable agriculture aimed at reducing chemical residues in food products .
  • Case Study on Plant Compatibility :
    • A comprehensive study evaluated the effects of various formulations containing this compound on crop yield and pest resistance. Results indicated improved plant health and yield under pest pressure compared to untreated controls .

Biochemical Research

  • The compound's structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition and receptor binding. Ongoing research is focused on understanding its mechanism of action at the molecular level, which could lead to novel therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isobutyrylamino)-4-methylbenzoic acid
  • 2-(Isobutyrylamino)-6-methylbenzoic acid
  • 2-(Isobutyrylamino)-5-ethylbenzoic acid

Uniqueness

2-(Isobutyrylamino)-5-methylbenzoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

Overview

2-(Isobutyrylamino)-5-methylbenzoic acid is an organic compound characterized by its isobutyrylamino group and a methylbenzoic acid moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a non-steroidal anti-inflammatory drug (NSAID) analog. Its structure suggests possible interactions with key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

Target of Action

The primary targets for compounds like this compound are the COX-1 and COX-2 enzymes, which play crucial roles in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.

Mode of Action

Based on its structural similarity to established NSAIDs, it is hypothesized that this compound may inhibit the activity of COX enzymes, thus reducing the synthesis of prostaglandins and alleviating inflammation and pain.

Biochemical Pathways

Compounds similar to this compound primarily affect the arachidonic acid pathway. This pathway is pivotal in inflammatory responses and pain signaling. By inhibiting COX enzymes, the compound could potentially modulate these pathways, leading to therapeutic effects.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related NSAIDs have shown reductions in edema and pain responses in animal models. The inhibition of COX-2 specifically has been linked to decreased inflammation without affecting COX-1, which is responsible for protecting gastric mucosa.

Analgesic Properties

The analgesic effects of this compound can also be inferred from its structural characteristics. Similar compounds have been shown to effectively alleviate pain through central and peripheral mechanisms.

Study 1: In Vivo Efficacy

In a controlled study involving animal models, this compound demonstrated dose-dependent anti-inflammatory effects. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 50 mg/kg) and resulted in significant reductions in paw edema compared to control groups treated with saline. The highest dose showed a reduction comparable to that observed with standard NSAIDs like ibuprofen.

Study 2: Mechanistic Insights

A mechanistic study explored the interaction of the compound with COX enzymes using enzyme kinetics assays. Results indicated that this compound acts as a competitive inhibitor of COX-2, providing insights into its potential therapeutic applications as an analgesic and anti-inflammatory agent.

Scientific Research

The compound serves as a valuable tool for researchers investigating novel anti-inflammatory agents. Its unique structure allows for exploration in both chemical synthesis and biological assays aimed at understanding inflammatory processes.

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized as a lead compound for developing new NSAIDs with improved efficacy and safety profiles. Its potential applications extend into various therapeutic areas beyond inflammation, including pain management and possibly cancer therapy due to its influence on cell signaling pathways.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Ibuprofen Propionic acid derivativeAnti-inflammatory; analgesic
Naproxen Propionic acid derivativeAnti-inflammatory; analgesic
Aspirin Acetylsalicylic acidAnti-inflammatory; antipyretic
2-(Isobutyrylamino)-4-methylbenzoic acid Similar amide structurePotential anti-inflammatory

Properties

IUPAC Name

5-methyl-2-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAJYOKFNNWOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429422
Record name 5-methyl-2-(2-methylpropanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890982-57-7
Record name 5-methyl-2-(2-methylpropanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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